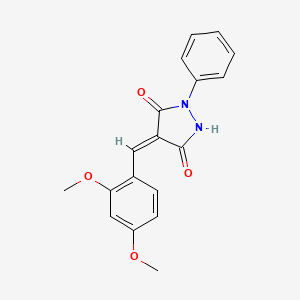
Acetaldehyde, dichloro-, (1,3,7-trimethyl-8-xanthinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of acetaldehyde, dichloro-, (1,3,7-trimethyl-8-xanthinyl)hydrazone typically involves the reaction of acetaldehyde with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
Acetaldehyde, dichloro-, (1,3,7-trimethyl-8-xanthinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Acetaldehyde, dichloro-, (1,3,7-trimethyl-8-xanthinyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of acetaldehyde, dichloro-, (1,3,7-trimethyl-8-xanthinyl)hydrazone involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or proteins, leading to its observed biological effects . Detailed studies are required to fully elucidate the exact molecular mechanisms involved .
類似化合物との比較
特性
CAS番号 |
73664-29-6 |
|---|---|
分子式 |
C10H12Cl2N6O2 |
分子量 |
319.14 g/mol |
IUPAC名 |
8-[(2E)-2-(2,2-dichloroethylidene)hydrazinyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H12Cl2N6O2/c1-16-6-7(14-9(16)15-13-4-5(11)12)17(2)10(20)18(3)8(6)19/h4-5H,1-3H3,(H,14,15)/b13-4+ |
InChIキー |
GMXXSOIXMQJOOD-YIXHJXPBSA-N |
異性体SMILES |
CN1C2=C(N=C1N/N=C/C(Cl)Cl)N(C(=O)N(C2=O)C)C |
正規SMILES |
CN1C2=C(N=C1NN=CC(Cl)Cl)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)




![(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14445210.png)


